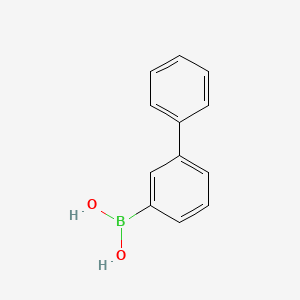

3-Biphenylboronic acid

Übersicht

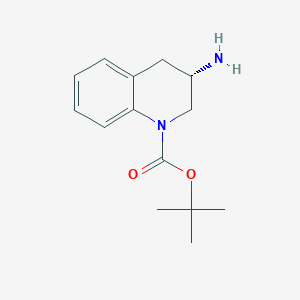

Beschreibung

Biphenyl-3-ylboronsäure: ist eine organische Verbindung mit der Summenformel C12H11BO2. Sie gehört zur Familie der Boronsäuren, die durch das Vorhandensein eines Boratoms gekennzeichnet sind, das an eine Hydroxylgruppe und einen organischen Substituenten gebunden ist. Diese Verbindung zeichnet sich insbesondere durch ihre Verwendung in verschiedenen chemischen Reaktionen, insbesondere im Bereich der organischen Synthese, aus.

Wissenschaftliche Forschungsanwendungen

Chemie: Biphenyl-3-ylboronsäure wird in der organischen Synthese, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch Suzuki-Miyaura-Kupplungsreaktionen, häufig verwendet. Dies macht sie wertvoll für die Synthese komplexer organischer Moleküle, darunter Arzneimittel und Agrochemikalien .

Biologie und Medizin: In der biologischen Forschung wird Biphenyl-3-ylboronsäure als Reagenz für den Nachweis von Zuckern und anderen Biomolekülen verwendet. Sie wurde auch auf ihre pharmakologische Aktivität als Inhibitor der Fettsäureamidhydrolase, eines Enzyms, das am Stoffwechsel von Fettsäuren beteiligt ist, untersucht .

Industrie: In industriellen Anwendungen wird Biphenyl-3-ylboronsäure bei der Herstellung von fortschrittlichen Materialien und Polymeren eingesetzt. Ihre Fähigkeit, stabile Bindungen mit anderen organischen Molekülen zu bilden, macht sie zu einem wichtigen Bestandteil bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften .

Wirkmechanismus

Der Wirkmechanismus von Biphenyl-3-ylboronsäure in chemischen Reaktionen beinhaltet typischerweise die Bildung eines Boronsäureesters als Zwischenprodukt. Dieses Zwischenprodukt kann dann je nach den Reaktionsbedingungen verschiedene Transformationen durchlaufen. In biologischen Systemen kann Biphenyl-3-ylboronsäure mit Enzymen und anderen Proteinen interagieren, wodurch ihre Aktivität möglicherweise durch Bildung reversibler kovalenter Bindungen mit Resten am aktiven Zentrum gehemmt wird .

Wirkmechanismus

Target of Action

3-Biphenylboronic acid is primarily used as a biological reagent in the form of a boronate-assisted fluorogenic chemosensor . It has been evaluated for pharmacological activity as fatty acid amide hydrolase inhibitors . Fatty acid amide hydrolase (FAAH) is an integral membrane protein responsible for the hydrolysis and inactivation of a class of signaling lipids known as fatty acid amides, including the endocannabinoid anandamide .

Mode of Action

It is known to be involved incoupling reactions with various compounds such as potassium cyanate, quinones, or fluorous tagged N-hydroxyphthalimide . It also participates in the direct C-H arylation of electron-deficient heterocycles .

Biochemical Pathways

It is known that boronic acids, including this compound, can interact with diols in biological systems, forming cyclic boronate esters . This property is often exploited in the design of boronate-affinity chromatography methods for the separation of compounds containing cis-diols, such as sugars .

Pharmacokinetics

It is known that the compound isinsoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Its use as afluorogenic chemosensor suggests that it may be involved in the detection and quantification of certain biological molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the polarity of the solvent, which can in turn influence its bioavailability and distribution . Additionally, its stability may be affected by factors such as pH, temperature, and the presence of other chemical species .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or contact with skin or eyes, immediate medical attention is advised .

Biochemische Analyse

Biochemical Properties

3-Biphenylboronic acid plays a significant role in biochemical reactions, particularly as a boronate-assisted fluorogenic chemosensor. It interacts with various biomolecules, including enzymes and proteins. One notable interaction is with fatty acid amide hydrolase, an enzyme involved in the degradation of fatty acid amides. This compound acts as an inhibitor of this enzyme, thereby affecting the levels of fatty acid amides in the body . Additionally, it has been used in coupling reactions with potassium cyanate, quinones, and fluorous tagged N-hydroxyphthalimide .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to enhance the chemiluminescence detection system in capillary electrophoresis by interacting with the diol groups of saccharides . This interaction enhances the stability and detection sensitivity of the system. Furthermore, this compound affects cell signaling pathways and gene expression by inhibiting enzymes like fatty acid amide hydrolase, which plays a role in cellular metabolism and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, forming reversible covalent bonds with diol-containing molecules. This interaction is crucial for its role as a chemosensor and enzyme inhibitor. By binding to the active site of fatty acid amide hydrolase, this compound inhibits the enzyme’s activity, leading to changes in the levels of fatty acid amides and subsequent alterations in gene expression and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term exposure to this compound has been observed to affect cellular function, particularly in in vitro studies . The compound’s stability and degradation are crucial factors to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit fatty acid amide hydrolase without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and inflammation have been observed . These threshold effects highlight the importance of dosage optimization in experimental studies to achieve the desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. It interacts with enzymes such as fatty acid amide hydrolase, affecting the metabolic flux of fatty acid amides . This interaction can lead to changes in metabolite levels and overall metabolic activity. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its activity and function . The compound’s transport and distribution are critical factors in determining its efficacy and potential side effects in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential effects on cellular processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Biphenyl-3-ylboronsäure kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 3-Brombiphenyl mit einem borhaltigen Reagenz. Beispielsweise kann 3-Brombiphenyl mit n-Butyllithium behandelt und anschließend Trimethylborat zugegeben werden. Das Reaktionsgemisch wird dann hydrolysiert, um Biphenyl-3-ylboronsäure zu ergeben .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Biphenyl-3-ylboronsäure häufig großtechnische Reaktionen unter Verwendung ähnlicher Synthesewege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen gewährleisten eine gleichbleibende Qualität und Effizienz.

Analyse Chemischer Reaktionen

Reaktionstypen: Biphenyl-3-ylboronsäure durchläuft verschiedene chemische Reaktionen, darunter:

Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung von Biphenyl-3-ylboronsäure mit Halogeniden oder Triflaten in Gegenwart eines Palladiumkatalysators und einer Base.

Protodeboronierung: Diese Reaktion beinhaltet die Entfernung der Boronsäuregruppe, typischerweise unter Verwendung einer Säure oder einer Base, was zur Bildung von Biphenyl führt.

Häufige Reagenzien und Bedingungen:

Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Oxidationsmittel: Wie z. B. Wasserstoffperoxid für Oxidationsreaktionen.

Säuren/Basen: Für Protodeboronierungsreaktionen.

Hauptprodukte:

Biarylverbindungen: Aus Suzuki-Miyaura-Kupplung.

Biphenyl-3-ylalkohol: Aus Oxidation.

Biphenyl: Aus Protodeboronierung.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Phenylboronsäure: Ähnlich in der Struktur, aber ohne die Biphenylgruppe.

4-Biphenylboronsäure: Ähnlich, aber mit der Boronsäuregruppe in der 4-Position anstelle der 3-Position.

2-Biphenylboronsäure: Ähnlich, aber mit der Boronsäuregruppe in der 2-Position.

Einzigartigkeit: Biphenyl-3-ylboronsäure ist aufgrund ihrer spezifischen Positionierung der Boronsäuregruppe einzigartig, die ihre Reaktivität und die Art der Produkte beeinflussen kann, die in chemischen Reaktionen gebildet werden. Diese positionspezifische Eigenschaft kann sie für bestimmte Anwendungen im Vergleich zu ihren Isomeren besser geeignet machen .

Eigenschaften

IUPAC Name |

(3-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXICVKOZJFRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370206 | |

| Record name | 3-Biphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-95-2 | |

| Record name | 3-Biphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-phenylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.